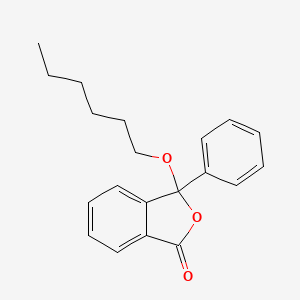
N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride, also known as GW501516, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been extensively studied for its effects on metabolism, endurance, and performance.
Mécanisme D'action
N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride works by activating the PPAR-delta receptor, which leads to increased fatty acid oxidation, glucose uptake, and muscle fiber type switching. This activation leads to an increase in endurance and performance, making it a potential candidate for use in sports and athletics.
Biochemical and Physiological Effects:
Studies have shown that N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride can improve endurance and performance by increasing the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. It has also been shown to improve glucose uptake and insulin sensitivity, making it a potential candidate for use in the treatment of metabolic disorders such as diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride in lab experiments include its ability to activate the PPAR-delta receptor, which leads to increased fatty acid oxidation, glucose uptake, and muscle fiber type switching. However, the limitations of using this compound include its potential side effects and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several potential future directions for the use of N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride in scientific research. These include investigating its potential use in the treatment of metabolic disorders such as diabetes, exploring its effects on muscle fiber type switching in different populations, and investigating its potential use in the treatment of muscle wasting disorders. Further research is needed to fully understand the potential applications of this compound in various fields.
Méthodes De Synthèse
The synthesis of N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride involves several steps, including the reaction of 4-nitrophenol with diethyl sulfate, followed by the reaction of the resulting product with 1-bromobutane. The final step involves the reaction of the intermediate product with hydrochloric acid to obtain the desired compound.
Applications De Recherche Scientifique
N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride has been widely studied for its potential applications in scientific research. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPAR-delta), which plays a crucial role in regulating lipid metabolism and glucose homeostasis. This compound has been used in various studies to investigate its effects on metabolism, endurance, and performance.
Propriétés
IUPAC Name |
N,N-diethyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-3-15(4-2)11-5-6-12-19-14-9-7-13(8-10-14)16(17)18;/h7-10H,3-6,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWOWJRXMQPYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5158362.png)
![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)

![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)
![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)
![2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B5158382.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5158397.png)
![2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5158403.png)

![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)
![1,3-dimethyl-5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158423.png)
![N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B5158437.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5158441.png)